
2-(2H3)methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clear, colorless liquid with a molecular weight of 75.11 g/mol . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
2-(2H3)methoxyethan-1-amine can be synthesized through several methods. One common method involves the reaction of 2-methoxyethanol with ammonia or an amine under specific conditions. The preparation method comprises the following steps:
- Preparing a benzyl imine intermediate.
- Preparing an N-benzyl alkenyl-2-methoxy ethylamine intermediate.
- Preparing a 2-methoxy ethylamine hydrochloride aqueous solution.
- Preparing a 2-methoxy ethylamine solution.
- Desolventizing the 2-methoxy ethylamine solution and rectifying, and collecting fractions at 82-85°C .
Chemical Reactions Analysis
2-(2H3)methoxyethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: It can react with phosphoimidazolide-activated derivatives of nucleosides.
Amide Synthesis: It can synthesize amides by reacting with carboxylic acids.
Aza-Michael Addition: It is used for the chemical modification of α-acrylated cross-linked polymer via aza-Michael addition.
Common reagents used in these reactions include carboxylic acids, phosphoimidazolide-activated derivatives, and α-acrylated cross-linked polymers. The major products formed from these reactions are amides and modified polymers.
Scientific Research Applications
2-(2H3)methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a reactant in various chemical reactions, including substitution and amide synthesis.
Biology: It is involved in the preparation of lipid-like materials for the delivery of RNAi therapeutics.
Medicine: It is used in the synthesis of compounds that have potential therapeutic applications.
Industry: It is used for the chemical modification of polymers and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2H3)methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s molecular structure allows it to participate in substitution and addition reactions, leading to the formation of various products .
Comparison with Similar Compounds
2-(2H3)methoxyethan-1-amine can be compared with other similar compounds, such as:
2-Aminoethyl methyl ether: Similar in structure and reactivity.
3-Methoxypropylamine: Another compound with a methoxy group and an amine group.
4-Methoxybenzylamine: Contains a methoxy group attached to a benzylamine structure.
The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C3H9NO |
|---|---|
Molecular Weight |
78.13 g/mol |
IUPAC Name |
2-(trideuteriomethoxy)ethanamine |
InChI |
InChI=1S/C3H9NO/c1-5-3-2-4/h2-4H2,1H3/i1D3 |
InChI Key |
ASUDFOJKTJLAIK-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCN |
Canonical SMILES |
COCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
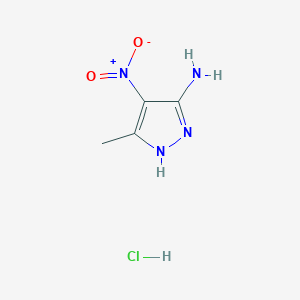
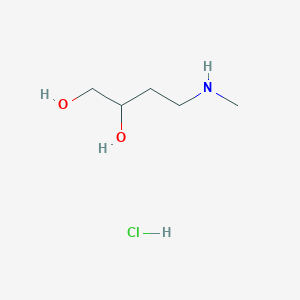

![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)
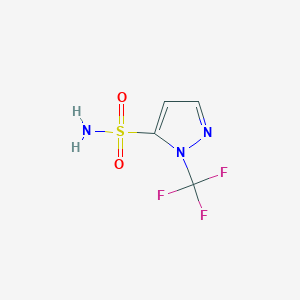

![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13505207.png)
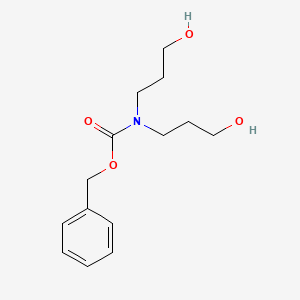

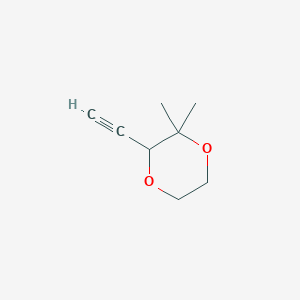
![tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13505233.png)
